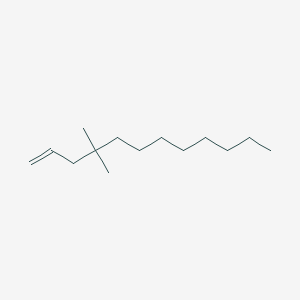
1-Dodecene, 4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecene, 4,4-dimethyl- is an organic compound classified as an alkene. It consists of a chain of twelve carbon atoms with a double bond at the first carbon and two methyl groups attached to the fourth carbon. This compound is part of the alpha-olefin family, which is known for having a double bond at the alpha position, enhancing its reactivity and making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecene, 4,4-dimethyl- can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts such as nickel or triethylaluminium. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the Shell Higher Olefin Process (SHOP) is commonly used. This method employs a nickel catalyst to oligomerize ethylene, producing a range of alpha-olefins, including 1-Dodecene, 4,4-dimethyl-. Other methods developed by companies like Gulf and Ethyl Corporations use triethylaluminium as the catalyst, relying on ethylene insertion into an aluminium-alkyl bond followed by beta-hydride elimination to regenerate the aluminium hydride .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecene, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: This reaction typically results in the formation of alkanes.
Substitution: This reaction can occur at the double bond, leading to the formation of different substituted alkenes.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted alkenes.
Wissenschaftliche Forschungsanwendungen
1-Dodecene, 4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce various polymers.
Biology: It can be used as a model compound to study the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of detergents, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Dodecene, 4,4-dimethyl- involves its reactivity at the double bond. The double bond can participate in various reactions, such as polymerization, where the π electrons are used to form new bonds. In the presence of catalysts like Lewis acids, the double bond can be activated, leading to the formation of carbonium ions that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Dodecene: An alkene with a double bond at the first carbon but without the additional methyl groups.
4-Methyl-1-pentene: An alkene with a similar structure but a shorter carbon chain.
1-Hexadecene: An alkene with a longer carbon chain and a double bond at the first carbon.
Uniqueness: 1-Dodecene, 4,4-dimethyl- is unique due to the presence of two methyl groups at the fourth carbon, which can influence its reactivity and physical properties. This structural feature can make it more suitable for specific applications compared to its analogs .
Eigenschaften
CAS-Nummer |
502760-18-1 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
4,4-dimethyldodec-1-ene |
InChI |
InChI=1S/C14H28/c1-5-7-8-9-10-11-13-14(3,4)12-6-2/h6H,2,5,7-13H2,1,3-4H3 |
InChI-Schlüssel |
RVTBPBIEATWDJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


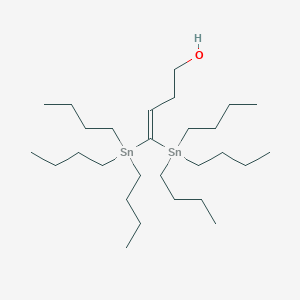
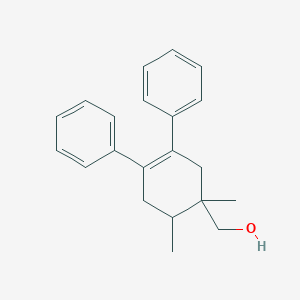
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
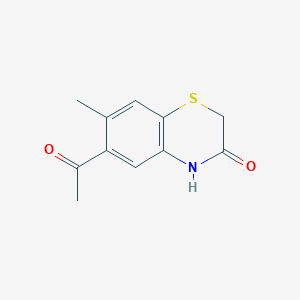
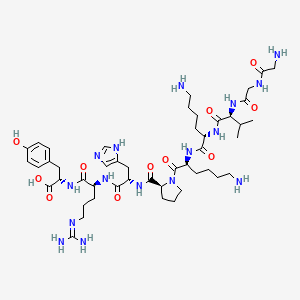
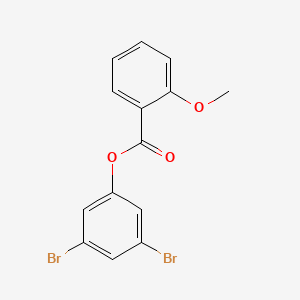
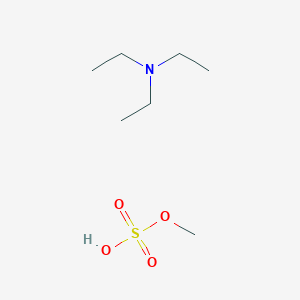
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
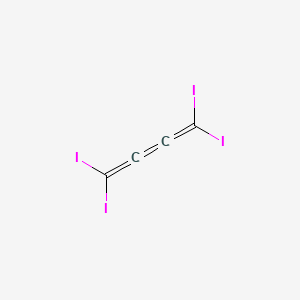
stannane](/img/structure/B14232048.png)
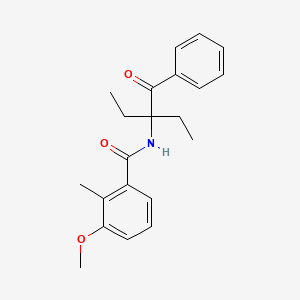


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
